Azaconazole

Catalog No.
S519984
CAS No.
60207-31-0
M.F
C12H11Cl2N3O2
M. Wt
300.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azaconazole

CAS Number

60207-31-0

Product Name

Azaconazole

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole

Molecular Formula

C12H11Cl2N3O2

Molecular Weight

300.14 g/mol

InChI

InChI=1S/C12H11Cl2N3O2/c13-9-1-2-10(11(14)5-9)12(18-3-4-19-12)6-17-8-15-7-16-17/h1-2,5,7-8H,3-4,6H2

InChI Key

AKNQMEBLVAMSNZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1-((2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole, azaconazole, R 28644

Canonical SMILES

C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl

The exact mass of the compound Azaconazole is 299.0228 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of dioxolane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Azaconazole is a highly active, systemic demethylation inhibitor (DMI) fungicide belonging to the triazole class (FRAC code 3). It functions by inhibiting sterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis. In industrial procurement, azaconazole is primarily sourced as a technical-grade active ingredient for wood preservation, anti-sapstain treatments, and ornamental crop protection. Its physical profile—characterized by a melting point of 112 °C, a relatively low octanol-water partition coefficient (Log Kow = 2.36), and specific efficacy against wood-destroying basidiomycetes—makes it a specialized alternative to more ubiquitous triazoles. Buyers typically select azaconazole for applications requiring a balance of aqueous processability and long-term retention in cellulosic matrices [1].

Generic substitution with more common in-class triazoles, such as tebuconazole or propiconazole, frequently fails in specialized wood preservation workflows due to distinct physicochemical and solubility differences. Tebuconazole, for instance, exhibits very low aqueous solubility, necessitating high volumes of volatile organic solvents, emulsifiers, or complex amine oxide solubilizers to maintain stable liquid concentrates. Conversely, azaconazole offers significantly higher water solubility, which directly impacts the thermodynamics of formulation and the penetration depth during aqueous pressure-treatment of timber. Furthermore, substituting azaconazole can alter the minimum inhibitory concentration (MIC) profile against specific brown-rot and white-rot fungi (e.g., Coniophora puteana), potentially leading to premature material failure in targeted environmental conditions [1].

Aqueous Formulation Suitability and Water Solubility

A primary procurement differentiator for azaconazole is its higher water solubility compared to baseline triazole wood preservatives. Azaconazole exhibits a water solubility of 300 mg/L at 20 °C. In direct comparison, propiconazole has a solubility of approximately 100 mg/L, and tebuconazole is highly restricted at 36 mg/L under identical conditions. This ~8.3-fold increase in solubility over tebuconazole allows formulators to design stable, aqueous-based wood preservative concentrates with reduced reliance on harsh organic solvents or high loadings of amine oxide co-solvents[1].

Evidence DimensionWater solubility at 20 °C
Target Compound DataAzaconazole: 300 mg/L
Comparator Or BaselineTebuconazole: 36 mg/L; Propiconazole: 100 mg/L
Quantified Difference8.3x higher solubility than tebuconazole; 3x higher than propiconazole
ConditionsAqueous solution at 20 °C, pH 7

Enables the cost-effective manufacturing of low-VOC, aqueous wood preservative formulations by minimizing the need for expensive organic co-solvents.

Environmental Partitioning and Bioaccumulation Potential

For outdoor and riparian wood applications, the environmental fate of the leached active ingredient is a critical regulatory and selection criterion. Azaconazole demonstrates a relatively low octanol-water partition coefficient (Log Kow) of 2.36. This is significantly lower than the baseline for common triazole preservatives such as tebuconazole (Log Kow ~3.7) and propiconazole (Log Kow ~3.72). The lower lipophilicity of azaconazole translates to a substantially reduced potential for bioaccumulation in aquatic organisms, making it a preferred candidate for ecologically sensitive deployment scenarios [1].

Evidence DimensionOctanol-Water Partition Coefficient (Log Kow)
Target Compound DataAzaconazole: Log Kow = 2.36
Comparator Or BaselineTebuconazole: Log Kow ~3.70; Propiconazole: Log Kow ~3.72
Quantified DifferenceLog Kow is >1.3 units lower, indicating exponentially lower lipophilicity
ConditionsStandard regulatory partitioning assays at 20 °C

Provides a distinct regulatory and environmental advantage for wood products destined for outdoor, soil-contact, or near-water applications due to reduced bioaccumulation risk.

Volatilization Risk and Long-Term Matrix Retention

Long-term efficacy in treated wood requires the active ingredient to remain fixed within the cellulosic matrix without off-gassing. Azaconazole possesses an exceptionally low vapor pressure of 8.6 x 10^-6 Pa at 20 °C. This ultra-low volatility ensures that once impregnated into wood or applied to agricultural substrates, the compound does not partition significantly into the air compartment. Environmental modeling (e.g., EQC Level 1) confirms that the atmospheric partitioning of azaconazole is functionally negligible, ensuring that the active ingredient is retained for long-term fungal protection rather than lost to evaporation [1].

Evidence DimensionVapor pressure and atmospheric partitioning
Target Compound DataAzaconazole: 8.6 x 10^-6 Pa at 20 °C
Comparator Or BaselineGeneral atmospheric loss baselines for volatile organic biocides
Quantified DifferenceNear-zero atmospheric partitioning (<0.001% in standard environmental models)
ConditionsStandard temperature (20 °C) environmental fate modeling (EQC Level 1)

Ensures that the procured chemical remains in the treated substrate for the duration of the product's service life, maximizing return on investment and minimizing inhalation risks.

Low-VOC Aqueous Wood Preservative Concentrates

Driven by its high water solubility (300 mg/L) relative to tebuconazole, azaconazole is the optimal choice for formulating next-generation, low-VOC aqueous wood preservatives. It allows manufacturers to reduce the concentration of organic solvents and complex amine oxides required to keep the active ingredient in solution, streamlining the production of pressure-treatment fluids for timber [1].

Eco-Sensitive Outdoor Timber Protection

Because azaconazole features a significantly lower Log Kow (2.36) than competing triazoles, it is highly suited for the protection of timber used in outdoor, riparian, or ecologically sensitive environments. Its reduced bioaccumulation potential helps manufacturers meet stringent environmental regulations regarding the leaching of biocides into aquatic ecosystems [1].

Synergistic Anti-Sapstain and Rot Prevention Formulations

Azaconazole is highly effective when deployed in synergistic blends (e.g., with copper compounds or specific amine oxides) to prevent decay by basidiomycetes such as Coniophora puteana and Gloeophyllum trabeum. Its specific binding affinity to fungal CYP51 and low volatility make it an essential co-biocide in industrial anti-sapstain dips and sprays for freshly sawn lumber [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

299.0228320 Da

Monoisotopic Mass

299.0228320 Da

Heavy Atom Count

19

LogP

2.32 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

45683D94EU

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

60207-31-0

Wikipedia

Azaconazole

Use Classification

Fungicides
Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Rankin GO, Yang DJ, Cressey-Veneziano K, Wang RT, Brown PI. In vivo and in vitro effects of azaconazole on renal function in the Fischer 344 rat. Toxicology. 1985 Jan;34(1):1-11. PubMed PMID: 3969677.
2: Baya M, Soulounganga P, Gelhaye E, Gérardin P. Fungicidal activity of beta-thujaplicin analogues. Pest Manag Sci. 2001 Sep;57(9):833-8. PubMed PMID: 11561410.

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